4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one
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Overview
Description
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dihydroxyphenyl group, which imparts unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one typically involves the reaction of 3,4-dihydroxyphenylethylamine with pent-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation of the dihydroxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions[][4].
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Mechanism of Action
The mechanism of action of 4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxyphenylethanol: Shares the dihydroxyphenyl group but lacks the amino and pentenone moieties.
Dopamine: Contains a similar dihydroxyphenyl structure but differs in its overall molecular framework.
Uniqueness
4-{[2-(3,4-Dihydroxyphenyl)ethyl]amino}pent-3-en-2-one is unique due to its combination of the dihydroxyphenyl group with an amino and pentenone structure, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
143212-75-3 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-[2-(3,4-dihydroxyphenyl)ethylamino]pent-3-en-2-one |
InChI |
InChI=1S/C13H17NO3/c1-9(7-10(2)15)14-6-5-11-3-4-12(16)13(17)8-11/h3-4,7-8,14,16-17H,5-6H2,1-2H3 |
InChI Key |
AGZCVMLWQKHNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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